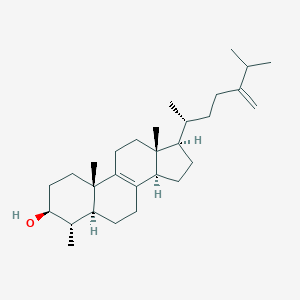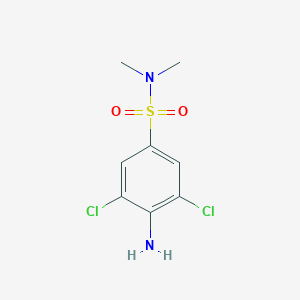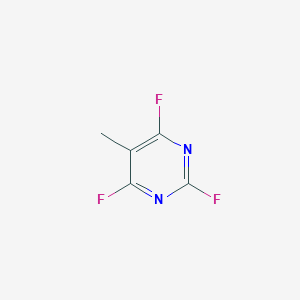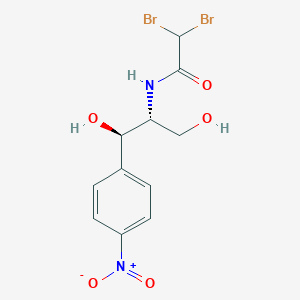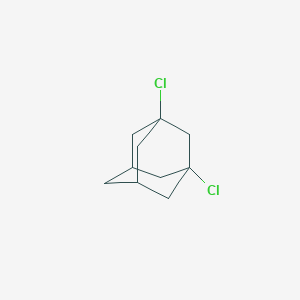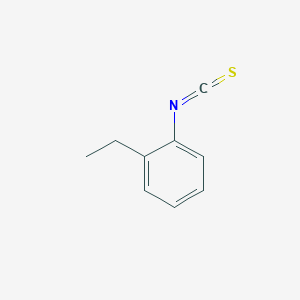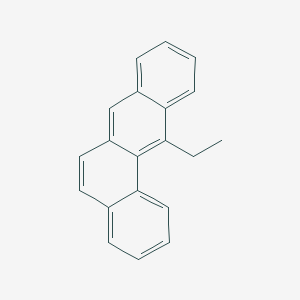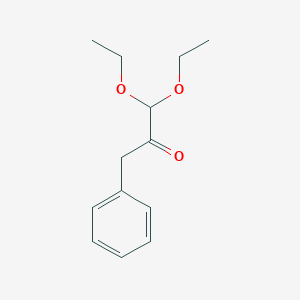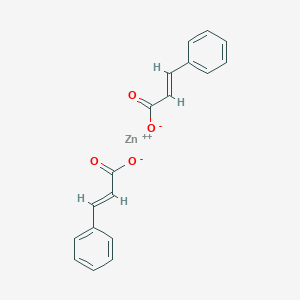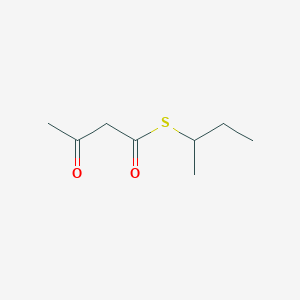
S-butan-2-yl 3-oxobutanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-butan-2-yl 3-oxobutanethioate is a chemical compound that belongs to the class of thioesters. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of S-butan-2-yl 3-oxobutanethioate is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the production of proteins. These effects make it a promising candidate for the development of new drugs and therapies.
Biochemische Und Physiologische Effekte
S-butan-2-yl 3-oxobutanethioate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential treatment for infections. In addition, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-butan-2-yl 3-oxobutanethioate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on S-butan-2-yl 3-oxobutanethioate. One area of interest is its potential as a drug delivery agent, particularly for cancer treatments. It may also have applications in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of S-butan-2-yl 3-oxobutanethioate can be achieved through the reaction of butan-2-ol with thioacetic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified through distillation and recrystallization. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
S-butan-2-yl 3-oxobutanethioate has a wide range of potential applications in scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as a drug delivery agent and as a catalyst for organic reactions.
Eigenschaften
CAS-Nummer |
15780-64-0 |
|---|---|
Produktname |
S-butan-2-yl 3-oxobutanethioate |
Molekularformel |
C8H14O2S |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
S-butan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
JMBSREPHERKYJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)CC(=O)C |
Kanonische SMILES |
CCC(C)SC(=O)CC(=O)C |
Synonyme |
3-Oxobutanethioic acid S-sec-butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



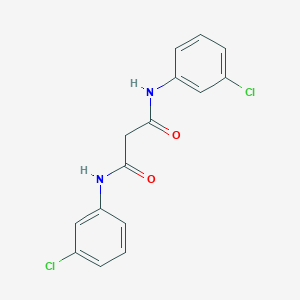
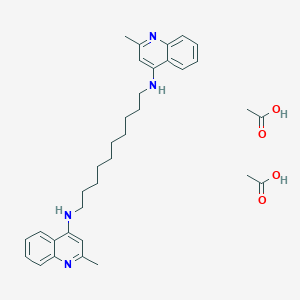
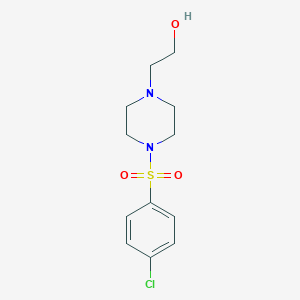
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
